molecular formula C37H67ClN2O6S B12770441 [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate CAS No. 906126-31-6

[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate

Cat. No.: B12770441
CAS No.: 906126-31-6
M. Wt: 703.5 g/mol
InChI Key: WIDBPDXZLVYOBO-AKVWGGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. A typical synthetic route might include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring, often using a cyclization agent under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a substitution reaction, typically using thionyl chloride or phosphorus trichloride.

    Attachment of the Dioxolane Ring: The dioxolane ring is formed through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Final Coupling with Hexadecanoate: The final step involves esterification, where the intermediate is reacted with hexadecanoic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and secondary alcohol groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of chiral compounds due to its multiple stereocenters.

Biology

In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, potentially leading to the development of new pharmaceuticals.

Medicine

Medically, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities, given its unique functional groups and stereochemistry.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in specific chemical reactions, leveraging its complex structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] octadecanoate
  • [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] dodecanoate

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

CAS No.

906126-31-6

Molecular Formula

C37H67ClN2O6S

Molecular Weight

703.5 g/mol

IUPAC Name

[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate

InChI

InChI=1S/C37H67ClN2O6S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-23-29(41)43-34-33-32(45-37(4,5)46-33)31(44-36(34)47-7)30(26(3)38)39-35(42)28-24-27(22-9-2)25-40(28)6/h26-28,30-34,36H,8-25H2,1-7H3,(H,39,42)/t26-,27+,28-,30+,31+,32-,33-,34+,36+/m0/s1

InChI Key

WIDBPDXZLVYOBO-AKVWGGOBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]3C[C@H](CN3C)CCC)OC(O2)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.